Cas no 1280786-83-5 (5-Bromo-1-isopropylindazole)
5-Bromo-1-isopropylindazole Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-1-isopropyl-1H-indazole
- 5-bromo-1-propan-2-ylindazole
- 1280786-83-5
- CS-0193059
- AT16711
- SCHEMBL13428
- AKOS015898067
- 5-BROMO-1-ISOPROPYLINDAZOLE
- 1H-Indazole, 5-bromo-1-(1-methylethyl)-
- DTXSID60682068
- MFCD18783165
- 5-Bromo-1-(propan-2-yl)-1H-indazole
- A889071
- BS-20581
- DB-113620
- 5-Bromo-1-isopropylindazole
-
- MDL: MFCD18783165
- Inchi: 1S/C10H11BrN2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12-13/h3-7H,1-2H3
- InChI Key: ZHTBELQDIVCDNM-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=NN2C(C)C
Computed Properties
- Exact Mass: 238.01100
- Monoisotopic Mass: 238.01056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- PSA: 17.82000
- LogP: 3.37970
5-Bromo-1-isopropylindazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-1-isopropylindazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM150298-5g |
5-Bromo-1-isopropyl-1H-indazole |
1280786-83-5 | 95% | 5g |
$320 | 2021-08-05 | |
| Chemenu | CM150298-10g |
5-Bromo-1-isopropyl-1H-indazole |
1280786-83-5 | 95% | 10g |
$533 | 2021-08-05 | |
| Alichem | A269001525-10g |
5-Bromo-1-isopropyl-1H-indazole |
1280786-83-5 | 95% | 10g |
$627.00 | 2022-04-03 | |
| TRC | B696498-100mg |
5-Bromo-1-isopropylindazole |
1280786-83-5 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B696498-250mg |
5-Bromo-1-isopropylindazole |
1280786-83-5 | 250mg |
$ 98.00 | 2023-04-18 | ||
| TRC | B696498-500mg |
5-Bromo-1-isopropylindazole |
1280786-83-5 | 500mg |
$ 150.00 | 2023-04-18 | ||
| TRC | B696498-1g |
5-Bromo-1-isopropylindazole |
1280786-83-5 | 1g |
$ 207.00 | 2023-04-18 | ||
| abcr | AB310338-1 g |
5-Bromo-1-isopropylindazole, 97%; . |
1280786-83-5 | 97% | 1 g |
€204.20 | 2023-07-19 | |
| abcr | AB310338-5 g |
5-Bromo-1-isopropylindazole, 97%; . |
1280786-83-5 | 97% | 5 g |
€603.30 | 2023-07-19 | |
| abcr | AB310338-10 g |
5-Bromo-1-isopropylindazole, 97%; . |
1280786-83-5 | 97% | 10 g |
€991.30 | 2023-07-19 |
5-Bromo-1-isopropylindazole Suppliers
5-Bromo-1-isopropylindazole Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 5-Bromo-1-isopropylindazole
5-Bromo-1-isopropylindazole: A Comprehensive Overview
5-Bromo-1-isopropylindazole (CAS No. 1280786-83-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique indazole core and bromine substitution, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The chemical structure of 5-Bromo-1-isopropylindazole consists of an indazole ring with a bromine atom at the 5-position and an isopropyl group at the 1-position. The indazole scaffold is known for its diverse pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects. The bromine substitution at the 5-position adds to the compound's chemical diversity and can influence its biological activity and pharmacokinetic properties.
Recent studies have highlighted the potential of 5-Bromo-1-isopropylindazole in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 5-Bromo-1-isopropylindazole has shown significant antitumor activity. Research conducted by a team at the University of California, Los Angeles (UCLA) found that this compound can effectively inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are crucial for preventing tumor progression.
The neuroprotective effects of 5-Bromo-1-isopropylindazole have also been investigated. A study published in the Journal of Neurochemistry in 2023 reported that this compound can protect neurons from oxidative stress and neurotoxicity induced by amyloid-beta peptides. This finding suggests that 5-Bromo-1-isopropylindazole may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease.
The pharmacokinetic properties of 5-Bromo-1-isopropylindazole are another important aspect to consider. Preclinical studies have shown that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for oral administration. Additionally, it exhibits low toxicity in animal models, which is a crucial factor for its development as a therapeutic agent.
In terms of synthetic methods, several efficient routes have been developed for the preparation of 5-Bromo-1-isopropylindazole. One common approach involves the reaction of 5-bromoisatogen with isopropylamine under mild conditions. Another method involves the cyclization of an appropriate substituted benzaldehyde with isopropylamine followed by bromination at the 5-position. These synthetic strategies provide researchers with flexible options to optimize the production process and scale-up for further clinical development.
The safety profile of 5-Bromo-1-isopropylindazole has been extensively evaluated in preclinical studies. Toxicity assessments in rodents have shown that this compound is well-tolerated at therapeutic doses with no significant adverse effects on major organs such as the liver and kidneys. These findings support its potential for further clinical evaluation.
In conclusion, 5-Bromo-1-isopropylindazole (CAS No. 1280786-83-5) is a promising compound with a wide range of biological activities. Its anti-inflammatory, antitumor, and neuroprotective properties make it a valuable candidate for various therapeutic applications. Ongoing research continues to explore its potential benefits and optimize its use in clinical settings.
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